molecular formula C10H10F2N4OS B2783215 3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 2320149-14-0

3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2783215
CAS No.: 2320149-14-0
M. Wt: 272.27
InChI Key: BTINLUFFUJOPBV-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a thiazole ring, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the difluoromethyl group via fluorination reactions.
  • Coupling of the thiazole ring to the pyrazole core.
  • Final carboxamide formation through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide include:

  • 3-(Trifluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide
  • 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxylate

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4OS/c1-5-4-18-10(13-5)14-9(17)6-3-16(2)15-7(6)8(11)12/h3-4,8H,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTINLUFFUJOPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(N=C2C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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